5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
Brand Name:
Vulcanchem
CAS No.:
1798395-96-6
VCID:
VC0041033
InChI:
InChI=1S/C17H15N3O6/c21-14-5-4-12(9-13(14)17(25)26)20-19-11-3-1-2-10(8-11)16(24)18-7-6-15(22)23/h1-5,8-9,21H,6-7H2,(H,18,24)(H,22,23)(H,25,26)
SMILES:
C1=CC(=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)NCCC(=O)O
Molecular Formula:
C17H15N3O6
Molecular Weight:
357.322
5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
CAS No.: 1798395-96-6
Cat. No.: VC0041033
Molecular Formula: C17H15N3O6
Molecular Weight: 357.322
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798395-96-6 |
|---|---|
| Molecular Formula | C17H15N3O6 |
| Molecular Weight | 357.322 |
| IUPAC Name | 5-[[3-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C17H15N3O6/c21-14-5-4-12(9-13(14)17(25)26)20-19-11-3-1-2-10(8-11)16(24)18-7-6-15(22)23/h1-5,8-9,21H,6-7H2,(H,18,24)(H,22,23)(H,25,26) |
| Standard InChI Key | XVKQAXHXPYZSMP-UDWIEESQSA-N |
| SMILES | C1=CC(=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)NCCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator